molecular formula C21H32N2O2 B1398586 Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate CAS No. 1053656-24-8

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate

Cat. No.: B1398586
CAS No.: 1053656-24-8
M. Wt: 344.5 g/mol
InChI Key: UNWHCTMDYJWQSA-UHFFFAOYSA-N
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Description

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C21H32N2O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, also known by its CAS number 1053656-24-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a benzylpiperidine moiety. The molecular formula is C17H26N2O2C_{17}H_{26}N_{2}O_{2} with a molecular weight of 290.40 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the synaptic cleft, thereby influencing cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Anticancer Potential

Recent research has highlighted the anticancer properties of piperidine derivatives, including those similar to this compound. In vitro studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still limited.

Research Findings

A summary of relevant research findings is presented in the table below:

Study ReferenceBiological ActivityFindings
AChE InhibitionSimilar piperidine derivatives showed IC50 values indicating effective inhibition of AChE, suggesting potential for cognitive enhancement.
Anticancer ActivityCompounds related to this structure demonstrated significant cytotoxicity against breast cancer cells with IC50 values ranging from 7.9 to 92 µM.
Multi-target EffectsPiperidine derivatives were noted for their ability to interact with multiple biological targets, enhancing their therapeutic potential in complex diseases.

Case Studies

  • Cognitive Enhancement : A study explored the effects of piperidine derivatives on cognitive function in rodent models. The results indicated that compounds similar to this compound improved memory retention and learning capabilities, likely due to AChE inhibition.
  • Cancer Treatment : Another investigation focused on the antiproliferative effects of piperidine-based compounds on human cancer cell lines. The study found that these compounds induced significant apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression.

Properties

IUPAC Name

tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,3)25-20(24)18-9-14-23(16-18)19-10-12-22(13-11-19)15-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWHCTMDYJWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139920
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-24-8
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.